molecular formula C6H4BrN3O B1384191 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 22276-97-7

5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B1384191
CAS No.: 22276-97-7
M. Wt: 214.02 g/mol
InChI Key: XJUAXRSIRZNYBE-UHFFFAOYSA-N
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Description

5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C6H4BrN3O and a molecular weight of 214.02 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-d]pyrimidin-4-one core. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with nucleic acids. It has been shown to interact with several key enzymes, including kinases and polymerases, which are essential for cellular signaling and DNA replication processes . The compound’s bromine atom at the 5-position enhances its binding affinity to these enzymes, leading to potent inhibitory effects. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK and PI3K/AKT pathways . By inhibiting key kinases in these pathways, the compound can modulate gene expression and cellular metabolism, leading to altered cell proliferation and apoptosis rates. In cancer cells, for instance, this compound has demonstrated the ability to induce cell cycle arrest and promote programmed cell death, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The compound’s pyrrolo[2,3-d]pyrimidine core allows it to fit snugly into the active sites of enzymes, where it can inhibit catalytic activity by blocking substrate access or by inducing conformational changes that render the enzyme inactive[5][5]. Additionally, the bromine atom enhances the compound’s electrophilicity, facilitating covalent bonding with nucleophilic residues in the enzyme’s active site . These interactions result in effective inhibition of enzyme function and subsequent downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under extreme pH conditions or prolonged exposure to light. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for several hours post-treatment, with gradual reduction in activity as the compound degrades . Long-term studies in vivo have indicated potential cumulative effects, with repeated dosing leading to sustained modulation of target pathways .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit target enzymes without significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity, likely due to off-target interactions and accumulation of the compound in vital organs . Threshold effects have been observed, where doses above a certain level result in disproportionately higher toxic responses, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and duration of action. Additionally, interactions with cofactors such as NADPH and glutathione play a role in the compound’s detoxification and clearance from the body.

Preparation Methods

The synthesis of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the reaction of 1-bromo-2,5-diketopyrrolidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature overnight to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

  • 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine
  • Piritrexim
  • Pyrazolo[3,4-d]pyrimidine derivatives

These compounds share similar core structures but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAXRSIRZNYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298553
Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-97-7
Record name 22276-97-7
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Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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